2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Overview
Description
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is an organic compound that features both bromine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene typically involves the bromination of 3-(5-fluoro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often performed in non-polar solvents like carbon tetrachloride or chloroform at room temperature.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include 3-(5-fluoro-2-methylphenyl)-1-propanol, 3-(5-fluoro-2-methylphenyl)-1-propylamine, and other substituted derivatives.
Addition Reactions: Products include 2,3-dibromo-3-(5-fluoro-2-methylphenyl)propane and 3-bromo-3-(5-fluoro-2-methylphenyl)propane.
Oxidation Reactions: Products include 2-bromo-3-(5-fluoro-2-methylphenyl)propane-1,2-diol and 2-bromo-3-(5-fluoro-2-methylphenyl)propene oxide.
Scientific Research Applications
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorotoluene
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Bromo-3-fluoroaniline
Uniqueness
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the same molecule allows for unique reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-fluoro-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQZSNFAAFDKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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